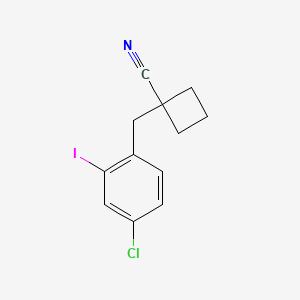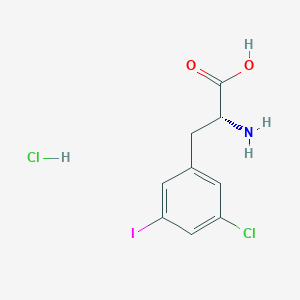
(R)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its unique structural features, which include a chiral center and halogenated aromatic ring. These features make it a valuable molecule in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-iodobenzaldehyde and ®-2-amino-3-hydroxypropanoic acid.
Formation of Intermediate: The aldehyde group of 3-chloro-5-iodobenzaldehyde is first converted to the corresponding alcohol via reduction.
Coupling Reaction: The intermediate alcohol is then coupled with ®-2-amino-3-hydroxypropanoic acid under specific reaction conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) on the aromatic ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino and carboxyl groups can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the carboxyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can yield corresponding oxidized or reduced products.
Scientific Research Applications
®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its unique structural features.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: Lacks the iodine atom, making it less reactive in certain substitution reactions.
®-2-Amino-3-(3-iodophenyl)propanoic acid hydrochloride: Lacks the chlorine atom, affecting its overall reactivity and binding properties.
Uniqueness
®-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid hydrochloride is unique due to the presence of both chlorine and iodine atoms on the aromatic ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical modifications compared to similar compounds.
Properties
Molecular Formula |
C9H10Cl2INO2 |
|---|---|
Molecular Weight |
361.99 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-chloro-5-iodophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9ClINO2.ClH/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m1./s1 |
InChI Key |
KQKYLRQEUJEECX-DDWIOCJRSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)I)C[C@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


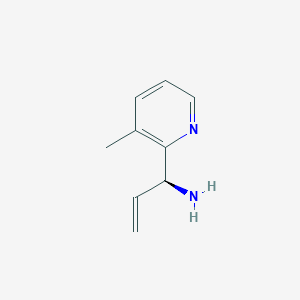
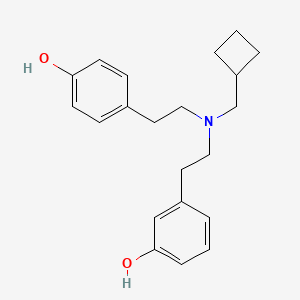

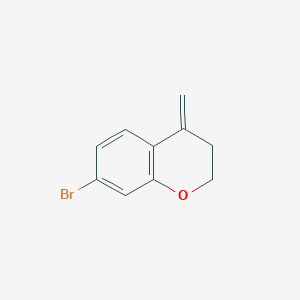
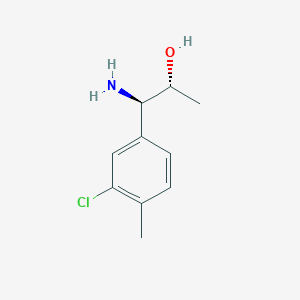
![Phenol, 3-[(cyclopentylamino)methyl]-, hcl](/img/structure/B13044727.png)

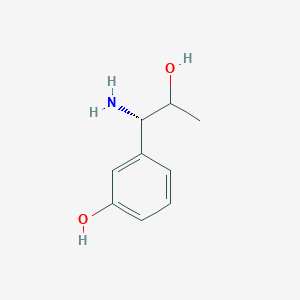
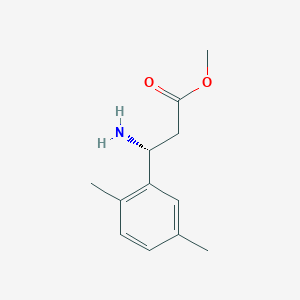
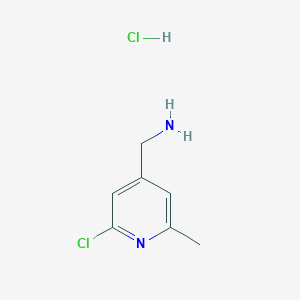
![Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13044761.png)
![(5-Fluoro-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13044771.png)
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13044772.png)
